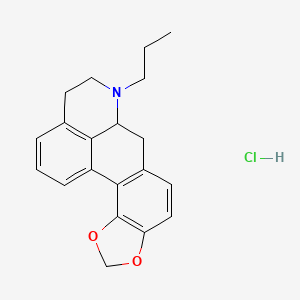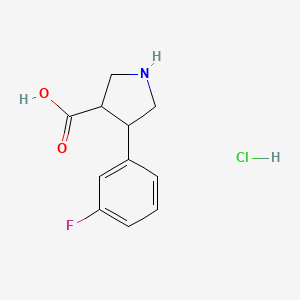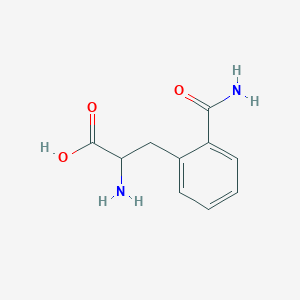
4-Methylumbelliferyl 4-Deoxy--D-chitobioseDiscontinued
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued is a chemical compound known for its utility in organic synthesis. It is often used as a fluorogenic substrate in various biochemical assays. The compound is characterized by its off-white crystalline solid form and is recognized for its role in the study of enzymatic activities, particularly those involving chitinase.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued typically involves the glycosylation of 4-methylumbelliferone with a suitable donor molecule. The reaction conditions often require the presence of a catalyst and a solvent to facilitate the glycosylation process. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of 4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high purity and yield. The production process is optimized to minimize waste and ensure cost-effectiveness.
化学反応の分析
Types of Reactions
4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of chitinase and other related enzymes.
Biology: Employed in the study of biological processes involving chitin and its derivatives.
Medicine: Utilized in diagnostic assays to detect the presence of specific enzymes in biological samples.
Industry: Applied in the production of various biochemical products and in quality control processes.
作用機序
The mechanism of action of 4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued involves its interaction with specific enzymes, such as chitinase. The compound acts as a substrate, and upon enzymatic cleavage, it releases a fluorescent product, 4-methylumbelliferone. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets and pathways involved include the active site of the enzyme and the catalytic residues that facilitate the cleavage of the glycosidic bond.
類似化合物との比較
Similar Compounds
- 4-Methylumbelliferyl β-D-N,N′-diacetylchitobioside
- 4-Methylumbelliferyl β-D-cellobioside
- 4-Methylumbelliferyl β-D-mannopyranoside
Uniqueness
4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued is unique due to its specific structure and the type of enzymatic reactions it undergoes. Unlike other similar compounds, it is particularly useful in studying the activity of chitinase and related enzymes. Its ability to release a fluorescent product upon enzymatic cleavage makes it a valuable tool in various biochemical assays.
特性
分子式 |
C26H34N2O12 |
|---|---|
分子量 |
566.6 g/mol |
IUPAC名 |
N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C26H34N2O12/c1-11-6-20(34)38-18-8-14(4-5-16(11)18)36-26-22(28-13(3)32)23(35)24(19(10-30)39-26)40-25-21(27-12(2)31)17(33)7-15(9-29)37-25/h4-6,8,15,17,19,21-26,29-30,33,35H,7,9-10H2,1-3H3,(H,27,31)(H,28,32) |
InChIキー |
NQRTVUOPTVJKEX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(CC(O4)CO)O)NC(=O)C)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate](/img/structure/B12317931.png)



![2,5-Dioxo-1-[4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid](/img/structure/B12317968.png)
![2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B12317976.png)


![[2-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate](/img/structure/B12317983.png)





